Hesperetina

Descripción general

Descripción

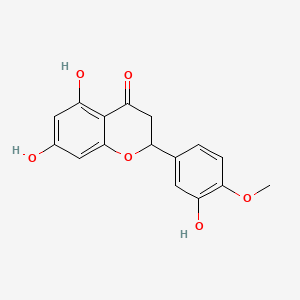

Hesperetin is a trihydroxyflavanone with antioxidant, antineoplastic properties, and a plant metabolite . It is a bioflavonoid with potent anti-inflammatory and antioxidant effects . It is found in a number of citrus juices and appears to reduce cholesteryl ester mass and inhibit apoB secretion by up to 80% .

Synthesis Analysis

Hesperetin nanocrystals were synthesized and characterized for regenerative dentistry . The successful fabrication of hesperetin nanocrystals with an average size of 100 nm was reported . Hesperetin was also effectively encapsulated into poly (d,l-lactic-co-glycolic acid) nanoparticles .Molecular Structure Analysis

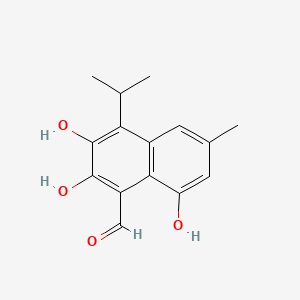

The X-ray diffractions of free hesperetin and hesperetin nanoparticles were studied .Chemical Reactions Analysis

Hesperetin showed higher antioxidant activity against various oxidative systems than that of hesperidin or hesperetin . It also showed a higher anti-inflammatory effect in RAW 264.7 cells compared to hesperidin and hesperetin glucoside .Physical And Chemical Properties Analysis

Hesperidin and its derivatives are characteristic compounds of citrus fruits such as orange (Citrus sinensis), grapefruit (Citrus paradise), tangerine (Citrus reticulata), lime (Citrus aurantifolia) and lemon (Citrus limon) .Aplicaciones Científicas De Investigación

Salud cardiovascular

Se ha demostrado que la hesperetina proporciona efectos cardioprotectores. Puede reducir la morbilidad y la mortalidad por enfermedad coronaria al disminuir los niveles plasmáticos de colesterol de lipoproteínas de baja densidad (LDL-C), que es un factor de riesgo importante para las enfermedades cardiovasculares .

Actividad antioxidante

Este compuesto exhibe importantes actividades antioxidantes. Puede neutralizar los radicales libres, que son moléculas inestables que pueden causar estrés oxidativo y daño a las células, lo que podría provocar enfermedades crónicas .

Efectos antiinflamatorios

La this compound ha demostrado propiedades antiinflamatorias en varios estudios. La inflamación es una respuesta biológica a estímulos dañinos y puede provocar varias enfermedades si se vuelve crónica .

Propiedades anticancerígenas

La investigación ha indicado que la this compound tiene actividades anticancerígenas. Puede inhibir el crecimiento de las células cancerosas y podría utilizarse como terapia complementaria en el tratamiento del cáncer .

Actividades hepatoprotectoras

La this compound también muestra efectos hepatoprotectores, lo que significa que puede ayudar a proteger el hígado del daño causado por toxinas o enfermedades .

Efectos antidiabéticos

Los estudios sugieren que la this compound puede tener propiedades antidiabéticas al influir en el metabolismo de la glucosa y mejorar la sensibilidad a la insulina .

Actividad antimicrobiana

Se ha descubierto que la this compound posee actividades antimicrobianas, lo que podría hacerla útil para combatir infecciones causadas por bacterias, virus u hongos .

Mecanismo De Acción

Target of Action

Hesperetin, a flavanone class of flavonoids predominantly found in lemons and oranges , primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the assembly and secretion of lipoproteins containing apolipoprotein B (apoB), which are responsible for carrying cholesterol and triglycerides in the body .

Mode of Action

Hesperetin interacts with its targets by reducing or inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reducing MTP activity . Additionally, hesperetin seems to upregulate the Low-Density Lipoprotein (LDL) receptor . This interaction leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

Hesperetin affects the lipid metabolism pathway. By inhibiting ACAT genes and reducing MTP activity, it disrupts the normal assembly and secretion of apoB-containing lipoproteins . By upregulating the LDL receptor, it enhances the reuptake of these lipoproteins . These actions collectively contribute to the lowering of cholesterol levels .

Pharmacokinetics

Upon ingestion, hesperetin is rapidly metabolized in intestinal and liver cells, releasing smaller metabolites into the blood and urine for excretion . The bioavailability of hesperetin is influenced by its solubility, intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . Due to its low water solubility and weak intestinal absorption, the oral bioavailability of hesperetin is less than 20% .

Result of Action

The primary result of hesperetin’s action is the reduction of cholesterol levels . It achieves this by reducing the assembly and secretion of apoB-containing lipoproteins and enhancing their reuptake . Hesperetin may also have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .

Action Environment

The action, efficacy, and stability of hesperetin can be influenced by various environmental factors. For instance, its bioavailability can be quickly altered by environmental conditions such as temperature, pH, and light . Furthermore, the presence of other compounds, such as those found in a diet containing hesperetin, can provide cardioprotective effects and reduce the morbidity and mortality of coronary heart disease by lowering plasma levels of low-density lipoprotein-cholesterol .

Safety and Hazards

Direcciones Futuras

Hesperetin could inhibit the proliferation and migration of bladder cancer cells and promote apoptosis and ferroptosis . It may act by targeting proteins such as SRC, PIK3R1 and MAPK1 and the PI3K/AKT pathway . Further clinical trials are required for confirming the neuroprotective efficacy of this natural flavonoid and evaluating its safety profile .

Análisis Bioquímico

Biochemical Properties

Hesperetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to reduce or inhibit the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduce microsomal triglyceride transfer protein (MTP) activity . Hesperetin also seems to upregulate the LDL receptor . It exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities, as well as anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities .

Cellular Effects

Hesperetin has been shown to have various effects on different types of cells. For instance, it enhances mitochondrial function and protects against reactive oxygen species-induced oxidative stress via increased CISD2 expression in human keratinocytes . It also alleviates UVB-induced damage and suppresses matrix metalloproteinase-1 expression . In addition, hesperetin modulates a panel of differentially expressed genes associated with mitochondrial function, redox homeostasis, keratinocyte function, and inflammation to attenuate senescence .

Molecular Mechanism

Hesperetin exerts its effects at the molecular level through various mechanisms. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . Hesperetin also seems to upregulate the LDL receptor . Moreover, hesperetin activates two known longevity-associated regulators, namely FOXO3a and FOXM1, to suppress the senescence-associated secretory phenotype .

Temporal Effects in Laboratory Settings

The effects of hesperetin can change over time in laboratory settings. For instance, hesperetin has been shown to delay the onset of seizures triggered by kainic acid . It also contributes to the attenuation of granule cell dispersion in the kainic acid-treated hippocampus .

Dosage Effects in Animal Models

The effects of hesperetin can vary with different dosages in animal models. For example, in a study on NMRI mice, animals received hesperetin at doses of 10, 20, or 50 mg/kg . Hesperetin at a dose of 50 mg/kg significantly increased the latency of myoclonic jerks and generalized tonic-clonic seizures .

Metabolic Pathways

Hesperetin is involved in various metabolic pathways. For instance, it reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . Hesperetin also seems to upregulate the LDL receptor .

Transport and Distribution

Hesperetin is transported and distributed within cells and tissues. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, hesperetin’s oral bioavailability is less than 20% . Therefore, a viable strategy for improving hesperetin oral bioavailability is the development of nanoscale drug carriers .

Subcellular Localization

Hesperetin and quercetin have been shown to downregulate the subcellular localization of claudin (CLD)-2 in the tight junction compartment of the lateral membrane of MDCK II cells .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274404, DTXSID70859446 | |

| Record name | hesperetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to light tan powder; Faint fatty vanillic aroma | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

520-33-2, 69097-99-0 | |

| Record name | hesperetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hesperetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

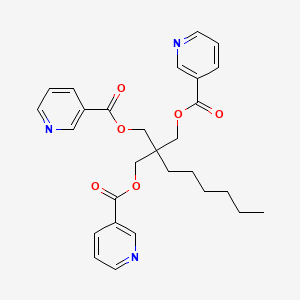

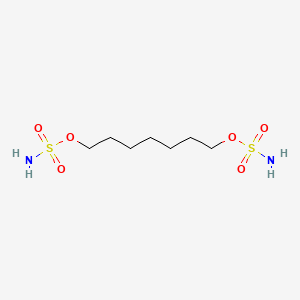

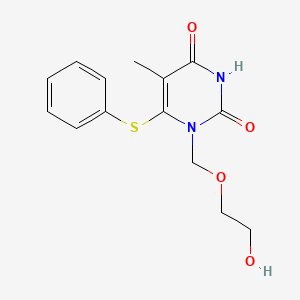

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of hesperetin?

A1: Hesperetin has been shown to interact with a variety of molecular targets, impacting various cellular processes. Some key targets include:

- Enzymes: Hesperetin demonstrates inhibitory activity against enzymes such as acetylcholinesterase [], polyphenol oxidase [], α-amylase [], and protein tyrosine phosphatase 1B (PTP1B) [].

- Signaling Pathways: Research indicates hesperetin can modulate signaling pathways like NF-κB [, ], PI3K/AKT [], ERK [, ], p38 MAPK [, ], and NRF2/ARE [].

- Receptors: Hesperetin has been shown to activate estrogen receptors (ER), particularly ERα, leading to downstream effects like increased endothelial nitric oxide synthase (eNOS) expression and nitric oxide production [].

- Other Targets: Hesperetin may also interact with other targets like heat shock protein 70 (Hsp70) [] and Chikungunya virus non-structural proteins [].

Q2: How does hesperetin impact oxidative stress?

A2: Hesperetin displays potent antioxidant activity through multiple mechanisms:

- Direct Scavenging: Hesperetin can directly scavenge reactive oxygen species (ROS) [, , , , ].

- Enhancing Antioxidant Enzymes: Studies show hesperetin can upregulate antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , ].

- Modulating Oxidative Pathways: Hesperetin can influence pathways involved in oxidative stress, such as suppressing NADPH oxidase 4 [] and activating the NRF2/ARE pathway [].

Q3: What is the role of hesperetin in inflammation?

A3: Hesperetin exhibits anti-inflammatory activity through the following mechanisms:

- Inhibiting Inflammatory Mediators: Hesperetin can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 [, , , ].

- Suppressing Inflammatory Signaling: Research demonstrates hesperetin's ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation [, , ].

- Reducing Adhesion Molecule Expression: Hesperetin can decrease the expression of adhesion molecules like ICAM-1 and VCAM-1, which are involved in leukocyte recruitment and inflammation [].

Q4: What is the molecular formula and weight of hesperetin?

A4: Hesperetin has the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol.

Q5: What spectroscopic data is available for hesperetin?

A5: Various spectroscopic techniques have been employed to characterize hesperetin:

- Mass Spectrometry (MS): MS techniques, particularly coupled with chromatography, are used to identify and quantify hesperetin and its metabolites in biological samples [, , ].

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis reveals characteristic functional groups present in hesperetin and helps confirm its incorporation into formulations like nanoparticles [, ].

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to study the interaction of hesperetin with proteins like bovine serum albumin (BSA) [].

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of hesperetin?

A6: Hesperetin exhibits poor bioavailability due to factors like low aqueous solubility and extensive metabolism:

- Metabolism: Hesperetin undergoes significant first-pass metabolism, primarily via conjugation reactions like glucuronidation and sulfonation [, ]. The liver and intestines play significant roles in its metabolism [, ].

- Excretion: Hesperetin metabolites are primarily excreted in urine [].

Q7: How does the route of administration affect hesperetin's bioavailability?

A7: Oral bioavailability of hesperetin is limited. Enzymatic modification of hesperidin to hesperetin-7-glucoside has been shown to enhance absorption in the small intestine and improve bioavailability compared to consuming natural hesperidin [].

Q8: What is the impact of co-administration with other flavonoids on hesperetin's pharmacokinetics?

A8: Co-administration of hesperetin with specific flavonoids has been shown to influence its metabolism and transport in Caco-2 cell monolayers, potentially affecting its bioavailability [].

Q9: What are the key in vitro models used to study hesperetin's biological activity?

A9: Researchers utilize various cell lines to investigate hesperetin's effects:

- Cancer Cells: Hesperetin's anti-cancer properties have been studied in cell lines like A549 lung cancer cells [], MCF-7 breast cancer cells [], KB oral carcinoma cells [], and C6 glioma cells [].

- Endothelial Cells: Hesperetin's effects on vascular function have been explored using human umbilical vein endothelial cells (HUVECs) [, ].

- Macrophages: Hesperetin's role in inflammation and cholesterol efflux has been investigated using macrophage cell lines like RAW264.7 [, ] and THP-1 [].

- Neuronal Cells: Hesperetin's neuroprotective potential has been studied in SH-SY5Y neuroblastoma cells [, ].

Q10: What are the main findings from in vivo studies on hesperetin?

A10: Animal models have been employed to evaluate hesperetin's therapeutic potential in various conditions:

- Neuroprotection: Hesperetin has demonstrated protective effects in animal models of Alzheimer's disease [], Parkinson's disease [], and sciatic nerve injury [].

- Cardiovascular Health: Studies in rats suggest hesperetin may improve lipid profiles [], reduce cardiac inflammation and fibrosis [, ], and protect against myocardial infarction [].

- Cancer: Hesperetin has shown anticancer effects in a rat model of colon cancer [].

- Other Effects: Hesperetin has demonstrated protective effects in a mouse model of lipopolysaccharide-induced acute kidney injury [] and a rat model of selenite-induced cataracts [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)